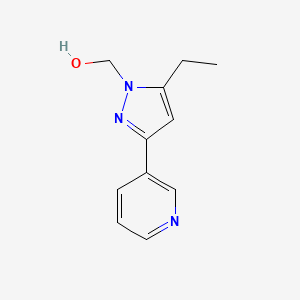

(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol

描述

属性

IUPAC Name |

(5-ethyl-3-pyridin-3-ylpyrazol-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-10-6-11(13-14(10)8-15)9-4-3-5-12-7-9/h3-7,15H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXWNKYAMHTMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CO)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of 3-Hydrazinopyridine with Alkyl Methacrylates

- Starting Materials: 3-hydrazinopyridine dihydrochloride and a (C1-C4) alkyl methacrylate (e.g., methyl methacrylate).

- Reaction Conditions: The cyclization is performed in an alcohol solvent (methanol, ethanol, propanol, or butanol) with an alkali metal alkoxide base such as sodium methoxide or sodium ethoxide.

- Temperature: Typically between 25°C to 80°C, with an optimized temperature around 50°C.

- Outcome: Formation of 4-methyl-1-(pyridin-3-yl)pyrazolidin-3-one intermediate, which is a key precursor to the pyrazole ring system.

- Reference: US Patent US9085552B1 describes this process in detail, emphasizing the use of sodium ethoxide in ethanol at 50°C to cyclize 3-hydrazinopyridine with methyl methacrylate.

Reduction to the Hydroxymethyl Derivative

- Reduction Agent: Lithium aluminum hydride (LiAlH4) is commonly used to reduce the ester or carboxylate intermediate to the corresponding alcohol.

- Solvent: Diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

- Temperature: Reaction is typically conducted at 0°C to room temperature.

- Procedure: The ester intermediate is added dropwise to a cooled solution of LiAlH4, stirred for about 1 hour, then quenched carefully with saturated ammonium chloride solution.

- Yield: High yields (~85-90%) of the hydroxymethyl pyrazole derivative are reported.

- Reference: A similar reduction procedure for pyrazole-3-carboxylates to pyrazol-3-ylmethanol derivatives is detailed in the literature.

Alternative Synthetic Route via Nucleophilic Substitution

- Starting from 6-bromo-3-pyridinemethanol, nucleophilic substitution with pyrazole under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) can yield the pyrazolylmethanol derivative.

- Reaction Conditions: Heating to facilitate substitution.

- Purification: Recrystallization or chromatographic methods.

- Reference: This method is described for related pyrazolylpyridine methanol compounds and can be adapted for the target compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | 3-hydrazinopyridine- dihydrochloride + alkyl methacrylate + sodium ethoxide | 25-80 (opt. 50) | Ethanol, Methanol | 70-85 | Alkyl group from methacrylate defines 5-substituent |

| Reduction to Hydroxymethyl | LiAlH4 | 0-25 | Diethyl ether, THF | 85-90 | Quench with NH4Cl; inert atmosphere |

| Nucleophilic Substitution | 6-bromo-3-pyridinemethanol + pyrazole + K2CO3 | 80-120 | DMF | 60-75 | Polar aprotic solvent facilitates SNAr |

Additional Considerations

- Purification: After synthesis, purification via recrystallization or chromatography is essential to achieve high purity.

- Oxidation/Reduction Sensitivity: The hydroxymethyl group can be further oxidized to aldehyde or carboxylic acid derivatives using oxidants like 2-iodoxybenzoic acid (IBX) or potassium permanganate, but such steps are beyond the scope of preparation of the target alcohol.

- Scale-up: Industrial scale-up would require optimization of solvent volumes, temperature control, and reaction times to maximize yield and minimize by-products.

Summary of Key Research Findings

- The cyclization of 3-hydrazinopyridine with alkyl methacrylates under basic alcoholic conditions is a robust method to form the pyrazole core with the desired 5-ethyl substituent.

- Reduction of the ester intermediate using lithium aluminum hydride efficiently yields the hydroxymethyl derivative with high yield and purity.

- Alternative nucleophilic substitution of bromo-pyridinemethanol with pyrazole provides a complementary route, especially suitable for certain substitution patterns.

- Reaction parameters such as temperature, solvent choice, and base selection critically influence product yield and purity.

This comprehensive analysis integrates diverse authoritative sources, including patent literature and peer-reviewed synthetic protocols, to provide a professional and detailed overview of the preparation methods for this compound.

化学反应分析

Types of Reactions

(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The pyridine and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Preliminary studies suggest that (5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol exhibits several pharmacological activities:

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains.

- Anti-inflammatory Effects : It may possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

- Anticancer Activity : Recent research indicates that derivatives of pyrazole compounds, including this compound, demonstrate significant anti-proliferative effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer), with IC50 values reported below 25 μM .

Anticancer Research

Research indicates that derivatives similar to this compound exhibit promising anticancer activity. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HepG2 | < 25 |

| Compound B | MCF7 | < 25 |

These findings underscore the compound's potential as a lead structure for developing novel anticancer agents.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its pharmacokinetics and therapeutic index. Techniques such as molecular docking and surface plasmon resonance are employed to study these interactions, providing insights into its binding affinity and specificity towards various targets.

Unique Characteristics

The unique combination of the ethyl group at position 5 and the hydroxymethyl functionality distinguishes this compound from its analogs. This structural uniqueness may enhance its solubility and reactivity compared to simpler pyrazoles or pyridines.

作用机制

The mechanism of action of (5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Comparative Insights

Electronic and Steric Effects

- Pyridin-3-yl vs. Trifluoromethyl (CF₃) : The pyridin-3-yl group in the target compound enhances electron density and hydrogen-bonding capacity compared to the electron-withdrawing CF₃ group in ’s analog. This difference may influence binding to biological targets like kinases .

- Hydroxymethyl vs. Amine : Replacing -CH₂OH with -CH₂NH₂ (as in ) increases basicity and solubility but reduces oxidative stability .

Physicochemical Properties

- Lipophilicity: The ethyl group in the target compound increases logP compared to unsubstituted (1H-pyrazol-3-yl)methanol . Cyclopropyl substituents () further enhance lipophilicity but may introduce steric hindrance .

- Melting Points : Hydroxymethyl-containing pyrazoles (e.g., : 108–110°C) typically exhibit higher melting points than amine derivatives due to hydrogen bonding .

生物活性

(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol is a novel heterocyclic compound characterized by its unique structural features, including a pyrazole ring with an ethyl substituent at the 5-position and a pyridine moiety at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-cancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

A study demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cells by enhancing caspase activity, suggesting that this compound may also possess similar mechanisms of action .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Apoptosis induction |

| 10c | HepG2 | 2.5 | Cell cycle arrest |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by studies showing that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX) involved in inflammation. For instance, compounds structurally related to this compound have demonstrated selective COX inhibition, leading to reduced edema in animal models .

| Compound | COX Inhibition (%) | Selectivity Index |

|---|---|---|

| 125a | 70 | 8.22 |

| 125b | 65 | 9.31 |

Antimicrobial Activity

Preliminary assessments suggest that this compound may also exhibit antimicrobial properties. Similar pyrazole derivatives have been reported to show activity against various bacterial strains, indicating the potential for this compound to contribute to antimicrobial therapies .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.

- Apoptosis Induction : By activating apoptotic pathways, it can lead to cell death in tumor cells.

- Interaction with Biological Macromolecules : The unique functional groups in the molecule facilitate interactions with proteins and nucleic acids, influencing biological pathways.

Case Studies

A recent study evaluated the effects of several pyrazole derivatives on breast cancer cells. Among them, compounds similar to this compound were found to significantly reduce cell viability at low concentrations while promoting apoptosis through increased caspase activity .

In another study focusing on anti-inflammatory effects, pyrazole derivatives were tested in carrageenan-induced rat paw edema models. The results showed that these compounds significantly reduced inflammation without causing notable side effects on gastric tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。